molecular formula C21H18N2O3 B11034680 2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

Cat. No.: B11034680
M. Wt: 346.4 g/mol
InChI Key: GOMKUISTENTLFT-UHFFFAOYSA-N
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Description

2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is a complex organic compound that features both isoindoline and tetrahydroisoquinoline moieties. These structural motifs are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired substitution

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or alcohols, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of 2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound modulates these receptors, potentially leading to antipsychotic effects . Additionally, its ability to inhibit β-amyloid protein aggregation suggests a role in the treatment of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Acryloyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is unique due to its combined structural features of isoindoline and tetrahydroisoquinoline. This dual functionality allows it to participate in a wide range of chemical reactions and interact with multiple biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

2-[(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C21H18N2O3/c1-2-19(24)22-12-11-14-7-3-4-8-15(14)18(22)13-23-20(25)16-9-5-6-10-17(16)21(23)26/h2-10,18H,1,11-13H2

InChI Key

GOMKUISTENTLFT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC2=CC=CC=C2C1CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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